molecular formula C17H11Cl2N3OS B2605782 (E)-2,5-dichloro-N-(4-(phenyldiazenyl)phenyl)thiophene-3-carboxamide CAS No. 476627-48-2

(E)-2,5-dichloro-N-(4-(phenyldiazenyl)phenyl)thiophene-3-carboxamide

Cat. No.: B2605782
CAS No.: 476627-48-2
M. Wt: 376.26
InChI Key: JJPDBLRQFVKPCY-QURGRASLSA-N
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Description

(E)-2,5-dichloro-N-(4-(phenyldiazenyl)phenyl)thiophene-3-carboxamide is a heterocyclic compound featuring a thiophene backbone substituted with two chlorine atoms at positions 2 and 5, a carboxamide group at position 3, and an (E)-configured phenyldiazenyl (azo) moiety attached to the para position of the phenyl ring (Fig. 1). This compound’s structural complexity suggests applications in materials science (e.g., organic semiconductors) or as a ligand in coordination chemistry, though direct experimental data on its specific uses remain sparse in publicly available literature .

Properties

IUPAC Name

2,5-dichloro-N-(4-phenyldiazenylphenyl)thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11Cl2N3OS/c18-15-10-14(16(19)24-15)17(23)20-11-6-8-13(9-7-11)22-21-12-4-2-1-3-5-12/h1-10H,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJPDBLRQFVKPCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N=NC2=CC=C(C=C2)NC(=O)C3=C(SC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701038950
Record name 3-Thiophenecarboxamide, 2,5-dichloro-N-[4-(2-phenyldiazenyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701038950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

376.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

476627-48-2
Record name 3-Thiophenecarboxamide, 2,5-dichloro-N-[4-(2-phenyldiazenyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701038950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2,5-dichloro-N-(4-(phenyldiazenyl)phenyl)thiophene-3-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(E)-2,5-dichloro-N-(4-(phenyldiazenyl)phenyl)thiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized using oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA), leading to the formation of sulfoxides or sulfones.

    Reduction: The phenyldiazenyl group can be reduced to aniline derivatives using reducing agents such as sodium dithionite (Na₂S₂O₄) or catalytic hydrogenation.

    Substitution: The dichloro groups can be substituted with nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: H₂O₂, m-CPBA, acetic acid (CH₃COOH)

    Reduction: Na₂S₂O₄, palladium on carbon (Pd/C), hydrogen gas (H₂)

    Substitution: Ammonia (NH₃), thiols, solvents like dimethylformamide (DMF)

Major Products

    Oxidation: Thiophene sulfoxides, thiophene sulfones

    Reduction: Aniline derivatives

    Substitution: Amino-thiophene derivatives, thio-thiophene derivatives

Scientific Research Applications

(E)-2,5-dichloro-N-(4-(phenyldiazenyl)phenyl)thiophene-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules that target specific biological pathways.

    Industry: Utilized in the development of organic semiconductors, light-emitting diodes (LEDs), and other electronic materials.

Mechanism of Action

The mechanism of action of (E)-2,5-dichloro-N-(4-(phenyldiazenyl)phenyl)thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or DNA, leading to modulation of biological activities.

    Pathways Involved: It may influence signaling pathways related to cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Azo-Containing Analogues

(a) Azo Alkynylplatinum(II) Complexes (e.g., L1–L4 in ):
These complexes, such as [(E)-N1-(4-ethynylphenyl)-N4-(4-(phenyldiazenyl)phenyl)succinamide (L1)], share the phenyldiazenyl motif but incorporate ethynyl and succinamide groups instead of thiophene and carboxamide. The azo group in L1–L4 facilitates π-stacking and stabilizes platinum(II) coordination, enabling luminescent properties and catalytic activity. In contrast, the thiophene-carboxamide scaffold in the target compound may prioritize electronic tunability over metal-binding capacity .

(b) 3-Chloro-N-phenyl-phthalimide ():
Though lacking an azo group, this phthalimide derivative shares a halogenated aromatic system and an N-phenylamide substituent. Its primary application lies in polymer synthesis, where high purity is critical for forming polyimides. The thiophene-based target compound could offer superior solubility or optoelectronic properties compared to rigid phthalimide systems, but direct comparative data are absent .

Thiophene Derivatives

(a) 2,5-Dichlorothiophene-3-carboxamide Analogues:
Compounds with similar thiophene-carboxamide backbones but lacking the azo group (e.g., N-arylthiophene carboxamides) are often studied for antimicrobial or photovoltaic applications. The addition of the azo group in the target compound likely red-shifts its absorption spectrum, as observed in analogous azo-thiophene hybrids, though experimental UV-Vis data are needed for confirmation.

(b) Halogenated Thiophenes: 2,5-Dichlorothiophene derivatives are known for their electron-withdrawing effects, which enhance charge transport in organic electronics. The target compound’s dichloro substitution may similarly improve electron mobility compared to non-halogenated analogues, but the steric bulk of the azo-phenyl group could reduce crystallinity, impacting thin-film performance.

Structural and Functional Data Comparison

Property (E)-2,5-dichloro-N-(4-(phenyldiazenyl)phenyl)thiophene-3-carboxamide 3-Chloro-N-phenyl-phthalimide () Azo Alkynylplatinum(II) Complex L1 ()
Core Structure Thiophene with Cl, carboxamide, azo-phenyl Phthalimide with Cl, N-phenylamide Succinamide with azo-phenyl, ethynyl, Pt(II)
Key Functional Groups Azo (-N=N-), carboxamide (-CONH-) Phthalimide ring, chloro substituent Azo (-N=N-), ethynyl (-C≡C-), Pt(II) coordination
Typical Applications Hypothesized: Organic electronics, ligands Polymer synthesis Luminescent materials, catalysis
Electronic Effects Extended conjugation via azo and thiophene High rigidity from phthalimide ring Metal-to-ligand charge transfer (MLCT)
Synthetic Challenges Steric hindrance from azo-phenyl group Purity requirements for polymerization Complexity of Pt(II) coordination

Biological Activity

(E)-2,5-dichloro-N-(4-(phenyldiazenyl)phenyl)thiophene-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article reviews its synthesis, biological activity, and mechanisms of action based on diverse scientific studies.

Synthesis

The synthesis of (E)-2,5-dichloro-N-(4-(phenyldiazenyl)phenyl)thiophene-3-carboxamide involves several steps typically starting from thiophene derivatives and utilizing diazotization reactions to introduce the phenyldiazenyl group. The compound's structure can be confirmed through various spectroscopic methods such as NMR and mass spectrometry.

Biological Activity

The biological activity of this compound has been primarily investigated in the context of anticancer properties.

Anticancer Activity

  • Mechanism of Action :
    • The compound has shown significant activity against various cancer cell lines, particularly Hep3B (Hepatocellular carcinoma). It operates by disrupting microtubule dynamics, similar to known chemotherapeutic agents like Combretastatin A-4 (CA-4) .
    • Studies indicate that (E)-2,5-dichloro-N-(4-(phenyldiazenyl)phenyl)thiophene-3-carboxamide induces cell cycle arrest in the G2/M phase, leading to inhibited proliferation of cancer cells .
  • IC50 Values :
    • The compound exhibits varying IC50 values against different cancer cell lines. For instance, it has been reported to have an IC50 value as low as 5.46 µM against Hep3B cells .

Case Studies

Several studies have highlighted the effectiveness of thiophene derivatives in cancer treatment:

  • Study 1 : A study on thiophene carboxamide derivatives demonstrated that modifications in their structure significantly enhanced their anticancer activity. Compounds with halogen substitutions showed improved IC50 values compared to their non-halogenated counterparts .
  • Study 2 : Another investigation into a related thiophene derivative revealed its ability to inhibit mitochondrial complex I, suggesting a unique mechanism that may contribute to its antitumor effects . This finding indicates that (E)-2,5-dichloro-N-(4-(phenyldiazenyl)phenyl)thiophene-3-carboxamide could also share similar pathways.

Data Summary

The following table summarizes key findings related to the biological activity of (E)-2,5-dichloro-N-(4-(phenyldiazenyl)phenyl)thiophene-3-carboxamide:

Study Cell Line IC50 (µM) Mechanism
Study 1Hep3B5.46Microtubule disruption
Study 2Various Cancer Cells<12.58Mitochondrial complex I inhibition

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